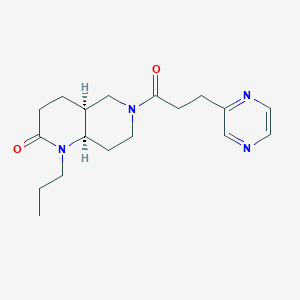![molecular formula C18H13BrO3 B5490626 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5490626.png)
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one, also known as BMFP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMFP is a chalcone derivative that belongs to the class of organic compounds known as furanochalcones.
Wirkmechanismus
The mechanism of action of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one is not fully understood. However, studies have suggested that 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and α-glucosidase.
Biochemical and Physiological Effects:
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has several advantages for lab experiments, including its availability, stability, and low cost. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one is also easy to synthesize, which makes it a suitable compound for drug discovery and development. However, 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy. Additionally, the mechanism of action of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one is not fully understood, which can make it challenging to interpret the results of lab experiments.
Zukünftige Richtungen
There are several future directions for 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one research. One potential direction is to investigate the efficacy of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one in combination with other drugs for the treatment of various diseases. Another direction is to explore the potential of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one as a lead compound for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action of 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one and to investigate its safety and toxicity in vivo.
Synthesemethoden
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Knoevenagel condensation. The most commonly used method for synthesizing 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one involves the condensation of 4-bromobenzaldehyde and 5-methyl-2-furfural using a base catalyst, followed by the cyclization of the intermediate product with acetylacetone.
Wissenschaftliche Forschungsanwendungen
3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. 3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one has also exhibited antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c1-12-2-10-18(21-12)16(20)9-7-15-8-11-17(22-15)13-3-5-14(19)6-4-13/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZSURZTTFBGDZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(4-Bromophenyl)furan-2-YL]-1-(5-methylfuran-2-YL)prop-2-EN-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,6-dimethylpyridin-3-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrimidin-2-amine](/img/structure/B5490547.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5490558.png)


![2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5490574.png)
![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5490578.png)
![1-[2-(3-methylphenoxy)propanoyl]azepane](/img/structure/B5490581.png)
![3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5490594.png)
![1-methyl-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5490602.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5490605.png)
![N-benzyl-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490609.png)
![4-{4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5490613.png)

![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5490631.png)